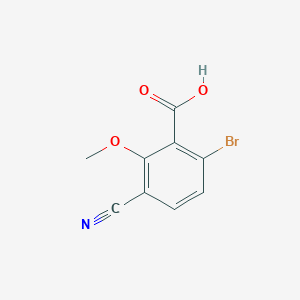

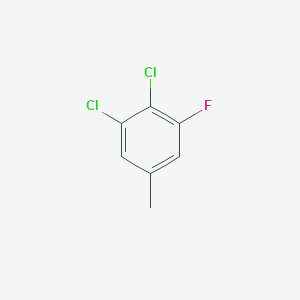

4-Bromo-2,5-dichlorotoluene

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions :

- 4-Bromo-2-chlorotoluene has been synthesized from 4-bromo-2-nitrotoluene, with a key focus on the diazotization-Sandmeyer reaction and the use of cuprous chloride and sodium nitrite to improve yield (Xue Xu, 2006).

- Studies on ring halogenations of polyalkylbenzenes, using catalytic quantities of p-toluenesulfonic acid, have led to the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (P. Bovonsombat & E. Mcnelis, 1993).

Catalysis and Conversion :

- Research on the catalytic conversion of 2,5-dichlorotoluene over various catalysts has been carried out, focusing on the selective synthesis of chlorinated aromatics like dichlorobenzenes and dichloroxylene (Chunguang Zhai et al., 2017).

- The process of ammoxidation of 2,4 dichlorotoluene to prepare 2,4 dichlorobenzonitrile, a key intermediate in organic synthesis, has been explored, indicating the influence of various factors like temperature and catalyst ratio on the reaction (H. Chi et al., 1999).

Spectral Studies and Molecular Analysis :

- Vibrational spectroscopic studies of 2-bromo-4-chlorotoluene have been conducted, providing insights into the molecular structure and the effect of halogen atoms on vibrational frequencies (C. Arunagiri et al., 2011).

- NMR spectroscopy has been used to investigate the influence of methyl group rotation on the spectrum of 3,5-dichlorotoluene, partially oriented in a nematic phase, contributing to a better understanding of molecular dynamics (P. Diehl et al., 1970).

Photoreaction Mechanisms :

- Studies on the photoreaction mechanisms of 2-bromo, 2-bromo-4-chloro, and 2,4-dibromophenols have been conducted using low-temperature matrix-isolation infrared spectroscopy, providing valuable insights into the photochemical behavior of these compounds (Nobuyuki Akai et al., 2002).

Synthesis of Pharmaceutical Intermediates :

- Research on the synthesis of Nolatrexed Dihydrochloride, a thymidylate synthase inhibitor, has been conducted, starting from 2-bromo-4-nitrotoluene, and involves multiple steps including catalytic hydrogenation and cyclization (Shi Hui-lin, 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that similar compounds interact with various enzymes and receptors in the body .

Mode of Action

It is known that similar compounds can undergo various chemical reactions, including isomerization . In the case of 2,5-dichlorotoluene, it can be isomerized to 2,4-dichlorotoluene in the presence of a catalyst . It is plausible that 4-Bromo-2,5-dichlorotoluene might undergo similar reactions.

Biochemical Pathways

Similar compounds are known to participate in various biochemical reactions, including isomerization . The downstream effects of these reactions can vary widely, depending on the specific pathways involved.

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds are known to interact with various enzymes and receptors, leading to a wide range of potential effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals, temperature, pH, and other factors can affect the compound’s reactivity and stability . .

Eigenschaften

IUPAC Name |

1-bromo-2,5-dichloro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOARIGZDFQSITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

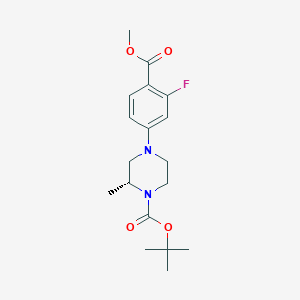

![[4-(2-Methoxyethoxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1409023.png)

![tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate](/img/structure/B1409037.png)

![Decahydrobenzo[d][1,2]thiazepine 3,3-dioxide](/img/structure/B1409039.png)